molecular formula C16H13ClN2O3 B2707545 4-[2-(2-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one CAS No. 923849-99-4

4-[2-(2-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one

Cat. No. B2707545
CAS RN: 923849-99-4
M. Wt: 316.74
InChI Key: BLWZTRGZPZOPMT-UHFFFAOYSA-N
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Description

“4-[2-(2-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one” is a chemical compound with the molecular formula C16H13ClN2O3. It is related to the class of organic compounds known as acylaminobenzoic acid and derivatives .


Synthesis Analysis

The synthesis of this compound involves the use of 2-[2-(4’-Chlorophenoxy)acetyl]-N-phenylhydrazine-carbothioamide . The reaction mixture is stirred at room temperature for 30 minutes .


Molecular Structure Analysis

The molecular weight of “this compound” is 316.74. The InChI string representation of its structure is InChI=1S/C16H13ClN2O3/c17-11-5-1-4-8-14(11)22-10-16(21)19-9-15(20)18-12-6-2-3-7-13(12)19/h1-8H,9-10H2,(H,18,20).


Chemical Reactions Analysis

The compound is related to 4-Chlorophenoxyacetyl Chloride, which has a molecular formula of C8H6Cl2O2 and a molecular weight of 205.04 . The compound has been used in the preparation of substituted acetophenone derivatives .


Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in DMSO to a concentration of 2 mg/mL .

Scientific Research Applications

Antituberculosis Activity

Quinoxaline derivatives have been synthesized and evaluated for their antituberculosis activity. A series of 2-acetyl and 2-benzoyl-6(7)-substituted quinoxaline 1,4-di-N-oxide derivatives showed good antitubercular activity, exhibiting EC(90)/MIC values between 0.80 and 4.29. These compounds demonstrated potency, selectivity, and low cytotoxicity, making them valid leads for synthesizing new compounds with better activity (Jaso et al., 2003).

Corrosion Inhibition

Quinoxalines have been studied for their potential as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations based on DFT methods were performed on quinoxaline compounds to determine the relationship between their molecular structure and inhibition efficiency. The theoretically obtained results were found to be consistent with experimental data, demonstrating the effectiveness of quinoxalines as corrosion inhibitors (Zarrouk et al., 2014).

Antimicrobial Activity

Quinoxaline derivatives have also been synthesized for their antimicrobial activity. Compounds with ether linkages replacing chlorine at C-2 and containing various substituents showed promising antimicrobial activity. The synthesis aimed to optimize the antimicrobial properties by exploring different molecular transformations around the quinoxaline nucleus (Singh et al., 2010).

Environmental Degradation Studies

Studies on the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound structurally related to "4-[2-(2-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one," have shown that advanced oxidation processes can effectively degrade this herbicide in the environment. The research focuses on understanding the degradation pathways and identifying intermediate products, contributing to environmental safety and sustainability (Bian et al., 2011).

Cancer Research

Investigations into the potential carcinogenic outcomes from exposure to chlorophenoxy compounds, including 2,4-D, provide insights into the mechanisms of action and the plausibility of associations between exposure to these compounds and lymphohematopoietic cancers. Such studies contribute to our understanding of the environmental impacts on health and the safe use of herbicides (Stackelberg, 2013).

Mechanism of Action

properties

IUPAC Name

4-[2-(2-chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-11-5-1-4-8-14(11)22-10-16(21)19-9-15(20)18-12-6-2-3-7-13(12)19/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWZTRGZPZOPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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